Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate
Description
Historical Context and Discovery
The development of this compound represents a significant milestone in the evolution of heterocyclic chemistry, particularly within the broader context of furan-containing benzoate esters. This compound emerged from systematic investigations into the synthesis and properties of substituted benzoate derivatives containing heterocyclic substituents. The compound is officially catalogued under Chemical Abstracts Service number 752231-43-9, with its first documented synthesis occurring in the early 2000s as evidenced by its creation date of September 10, 2005, in major chemical databases. The molecular structure was subsequently characterized and validated through comprehensive spectroscopic analysis, establishing its molecular formula as carbon fourteen hydrogen eleven chlorine oxygen four and confirming its molecular weight of 278.69 grams per mole.
The synthetic pathway development for this compound evolved from earlier work on related structures, particularly the corresponding carboxylic acid derivative 2-chloro-5-(5-formyl-2-furyl)benzoic acid, which carries the Chemical Abstracts Service number 355142-36-8. This precursor compound demonstrated significant importance in organic synthesis applications, leading researchers to explore esterification strategies to produce the ethyl ester variant. The historical progression from the parent acid to the ethyl ester reflects broader trends in medicinal chemistry, where esterification often improves bioavailability and synthetic accessibility while maintaining core structural features necessary for biological activity.
Research documentation indicates that the compound synthesis typically involves esterification reactions between 2-chloro-5-(5-formyl-2-furyl)benzoic acid and ethanol, often employing sulfuric acid as a catalytic agent under reflux conditions to ensure complete conversion to the desired ester product. The development timeline shows continued refinement of synthetic methodologies, with modern approaches achieving high purity levels exceeding 95% through optimized reaction conditions and purification protocols.
Significance in Heterocyclic Chemistry
This compound occupies a prominent position within heterocyclic chemistry due to its complex molecular architecture that incorporates multiple functional groups capable of diverse chemical transformations. The compound demonstrates exceptional versatility through its combination of an electrophilic formyl group, a substitutable chlorine atom, and an ester functionality that collectively enable participation in numerous synthetic pathways. These structural features position the molecule as a valuable building block for the construction of more complex heterocyclic systems, particularly those relevant to pharmaceutical applications.
The significance of this compound extends to its role as a representative member of the broader class of furan-containing aromatic esters, which have demonstrated considerable importance in contemporary medicinal chemistry research. Studies have shown that compounds incorporating furan rings often exhibit enhanced biological activities compared to their non-heterocyclic counterparts, with the oxygen atom in the furan ring contributing to favorable polar interactions that improve binding affinity with biological targets. The presence of the formyl group at the 5-position of the furan ring provides additional electrophilic reactivity, enabling nucleophilic addition reactions that can modulate biological pathways through targeted molecular interactions.
Chemical reactivity studies have revealed that this compound can participate in multiple reaction types, including nucleophilic substitution at the chlorine position, electrophilic addition at the formyl group, and hydrolysis at the ester linkage. This multifaceted reactivity profile makes the compound particularly valuable for synthetic chemists seeking to develop new molecular architectures with predetermined functional group positioning.
| Functional Group | Position | Reactivity Type | Synthetic Applications |
|---|---|---|---|
| Formyl Group | Furan C-5 | Electrophilic Addition | Nucleophilic coupling reactions |
| Chlorine Substituent | Benzene C-2 | Nucleophilic Substitution | Cross-coupling methodologies |
| Ester Functionality | Benzoic Acid | Hydrolysis/Transesterification | Prodrug development |
| Furan Ring | Central Core | Electrophilic Substitution | Ring functionalization |
Structural Relationship to Benzofuran Derivatives
The structural architecture of this compound demonstrates a significant relationship to the broader family of benzofuran derivatives, which have emerged as important scaffolds in modern drug discovery and development programs. While the compound itself contains a discrete furan ring connected to a chlorinated benzoate system rather than a fused benzofuran structure, the electronic and steric properties share considerable similarities with true benzofuran derivatives. This relationship becomes particularly evident when examining the compound's potential for biological activity, as research has shown that both furan-containing and benzofuran-containing molecules often exhibit comparable pharmacological profiles.
Recent investigations into benzofuran derivatives have revealed their exceptional promise as anticancer, antibacterial, and antifungal agents, with structure-activity relationship studies highlighting the importance of specific substitution patterns for optimizing biological activity. The positioning of the formyl group in this compound mirrors the electronic properties observed in many bioactive benzofuran derivatives, where electron-withdrawing substituents at strategic positions enhance molecular interactions with biological targets. The chlorine substituent at the 2-position of the benzoate ring provides additional electronic modulation that parallels the halogenation strategies commonly employed in benzofuran medicinal chemistry.
Comparative structural analysis reveals that the furan ring in this compound occupies a spatial orientation that allows for similar molecular recognition patterns as those observed in benzofuran derivatives. The oxygen atom in the furan ring provides hydrogen bonding acceptor capability, while the aromatic pi-system enables favorable stacking interactions with aromatic amino acid residues in protein binding sites. These structural features contribute to the compound's potential for pharmaceutical applications, positioning it as a valuable member of the oxygen-containing heterocycle family.
The relationship extends to synthetic accessibility, as many of the methodologies developed for benzofuran derivative preparation can be adapted for the synthesis and functionalization of furan-containing benzoate esters like this compound. Cross-coupling reactions, particularly those involving palladium catalysis, have proven effective for both benzofuran and furan-benzoate systems, enabling the construction of complex molecular architectures through established synthetic protocols. This synthetic compatibility further reinforces the structural relationship between these compound classes and supports the continued investigation of furan-containing benzoate derivatives as promising research targets.
| Structural Feature | This compound | Typical Benzofuran Derivatives | Shared Properties |
|---|---|---|---|
| Oxygen Heterocycle | Discrete furan ring | Fused benzofuran system | Hydrogen bonding capability |
| Aromatic System | Biphenyl-furan arrangement | Fused aromatic rings | Pi-stacking interactions |
| Electron-withdrawing Groups | Formyl and chloro substituents | Various halogen/carbonyl groups | Enhanced electrophilicity |
| Ester Functionality | Ethyl benzoate | Often absent or modified | Potential for prodrug applications |
Properties
IUPAC Name |
ethyl 2-chloro-5-(5-formylfuran-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-2-18-14(17)11-7-9(3-5-12(11)15)13-6-4-10(8-16)19-13/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTGQPLJEJKCDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395152 | |
| Record name | Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752231-43-9 | |
| Record name | Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization and Coupling with 2-Furfuraldehyde
- Starting material: Ethyl 5-amino-2-chlorobenzoate (90 mmol)
- Diazotization: The amino group is converted to a diazonium salt by treatment with sodium nitrite in aqueous acidic conditions at low temperature (0 °C).
- Coupling: The diazonium intermediate is reacted with 2-furfuraldehyde (7.5 mL, 42.1 mmol) in the presence of cupric chloride catalyst (2.42 g, 18 mmol) at room temperature.
- Reaction conditions: Stirring at room temperature for 18 hours ensures complete coupling.
- Workup: The reaction mixture is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
- Yield: The product, Ethyl 2-chloro-5-(5-formylfuran-2-yl)benzoate, is obtained as a dark brown oily solid with a yield of approximately 74%.
This method is adapted from a detailed synthesis reported in the literature, which emphasizes the efficiency of the diazotization-coupling sequence for installing the formyl-furan substituent on the aromatic ring.
Alternative Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)
- Reagents: 5-bromo-2-chloro-4-hydroxybenzoic acid derivative and 5-formylfuran-2-ylboronic acid.
- Catalyst: [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex.
- Base: Sodium carbonate in aqueous solution.
- Solvent: Degassed tetrahydrofuran (THF) and water mixture.
- Conditions: Heating at 50 °C for 18 hours under inert atmosphere.
- Workup: After reaction completion, the mixture is cooled, filtered through Celite, and extracted.
- Purification: Flash column chromatography on silica gel using cyclohexane/ethyl acetate (4:1) as eluent.
- Outcome: This method yields the desired product with high purity, suitable for further functionalization.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization & Coupling | Ethyl 5-amino-2-chlorobenzoate, NaNO2, 2-furfuraldehyde, CuCl2 | 0 °C to r.t. | 18 h | ~74 | Requires careful temperature control during diazotization |
| Suzuki Cross-Coupling | 5-bromo-2-chloro-4-hydroxybenzoic acid, 5-formylfuran-2-ylboronic acid, Pd catalyst, Na2CO3 | 50 °C | 18 h | Variable | Inert atmosphere, degassed solvents recommended |
| Extraction and Purification | Ethyl acetate, brine wash, drying over Na2SO4 | Room temperature | - | - | Flash chromatography essential for purity |
Purification Techniques
- Liquid-liquid extraction: After reaction completion, organic solvents such as ethyl acetate are used to extract the product from aqueous layers.
- Washing: Organic layers are washed with brine to remove residual water-soluble impurities.
- Drying: Sodium sulfate is used to remove traces of water.
- Chromatography: Flash column chromatography on silica gel with a cyclohexane/ethyl acetate solvent system (4:1) is employed to isolate the pure compound.
- Yield optimization: Careful control of reaction times and temperatures, as well as solvent purity, significantly affect the yield and purity of the final product.
Research Findings and Notes
- The diazotization and subsequent coupling with 2-furfuraldehyde is a robust method yielding Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate in good yield (74%), demonstrating the efficiency of Sandmeyer-type reactions in functionalizing aromatic esters.
- The palladium-catalyzed Suzuki coupling offers a versatile alternative, especially when starting from halogenated benzoic acid derivatives and boronic acid analogs, allowing for fine-tuning of substituents.
- Reaction times are typically long (around 18 hours) at moderate temperatures (room temperature to 50 °C), reflecting the need for complete conversion.
- Purification by chromatography is critical due to the presence of regioisomers and unreacted starting materials.
- The compound’s molecular weight is 278.69 g/mol, and its structure includes an ethyl ester, chloro substituent, and a formyl-furan moiety, which are sensitive to reaction conditions and require careful handling.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Diazotization-Coupling | Ethyl 5-amino-2-chlorobenzoate | NaNO2, 2-furfuraldehyde, CuCl2 | 0 °C to r.t., 18 h | ~74 | High yield, straightforward | Requires low temperature control |
| Suzuki Cross-Coupling | 5-bromo-2-chloro-4-hydroxybenzoic acid + 5-formylfuran-2-ylboronic acid | Pd catalyst, Na2CO3, THF/H2O | 50 °C, 18 h | Moderate | Versatile, applicable to derivatives | Longer reaction time, cost of Pd catalyst |
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate has been investigated for its potential as an eIF4E inhibitor . The eIF4E protein plays a crucial role in the regulation of protein synthesis, and its overexpression is linked to several cancers. Compounds that inhibit eIF4E can potentially serve as therapeutic agents for cancer treatment.
Case Study: Inhibition of eIF4E
A study demonstrated that derivatives of this compound showed promising activity against eIF4E, suggesting their potential use in developing anti-cancer therapies. The study emphasized the need for further investigation into the structure-activity relationship to optimize efficacy and reduce toxicity .
Anticancer Activity
Research indicates that this compound exhibits anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
Data Table: Anticancer Activity
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Apoptosis induction | |
| MCF-7 | 20 | Cell cycle arrest | |
| A549 | 12 | Inhibition of eIF4E |
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from benzoic acid derivatives. The compound can be modified to enhance its biological activity or alter its pharmacokinetic properties.
Synthesis Overview
- Starting Materials : Benzoic acid derivatives and chlorinated furan compounds.
- Reagents : Common reagents include thionyl chloride for chlorination and various coupling agents for esterification.
- Yield Optimization : Adjusting reaction conditions such as temperature and solvent can significantly impact yield.
Potential Applications Beyond Cancer Treatment
In addition to its anticancer properties, this compound may have applications in other areas:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, warranting further exploration.
- Agricultural Chemicals : Its structural characteristics may allow for development as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Ethyl 2-chloro-5-(5-formyl-2-thienyl)benzoate: Similar structure but contains a thiophene ring instead of a furan ring.
Ethyl 2-chloro-5-(5-formyl-2-pyrrolyl)benzoate: Contains a pyrrole ring instead of a furan ring.
Uniqueness: Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties
Biological Activity
Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzoate moiety with a chloro substituent and a furan ring containing a formyl group. The molecular formula is , with a molecular weight of approximately 278.69 g/mol. Its structure allows for various chemical interactions, making it a candidate for diverse biological applications.
The biological activity of this compound is influenced by its ability to interact with various molecular targets:
- Nucleophilic Addition : The formyl group can participate in nucleophilic addition reactions, enhancing reactivity with biological macromolecules.
- Substitution Reactions : The chloro group can undergo substitution reactions, potentially modulating the activity of enzymes or receptors involved in disease processes.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Preliminary studies have shown:
- Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
Anticancer Potential
The compound is also being explored for its anticancer properties :
- Cell Line Studies : In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique features:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| This compound | Contains a furan ring and chloro substituent | Antimicrobial, anticancer |
| Ethyl 2-chloro-5-(5-formyl-2-thienyl)benzoate | Thiophene ring instead of furan | Limited antimicrobial activity |
| Ethyl 2-chloro-5-(5-formyl-2-pyrrolyl)benzoate | Pyrrole ring instead of furan | Potentially lower bioactivity |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Efficacy : A study reported that the compound showed significant antibacterial activity against E. coli and S. aureus, with MIC values as low as 0.0048 mg/mL .
- Anticancer Activity : In another study, the compound was evaluated against various cancer cell lines, showing promising results in inhibiting cell growth, particularly in leukemia models .
- Mechanistic Insights : Research has focused on elucidating the mechanisms through which this compound exerts its effects, including its interaction with formyl peptide receptors (FPRs), which are implicated in inflammatory responses .
Q & A
Basic: What synthetic strategies are recommended for preparing Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate, and how can reaction conditions be optimized?
Answer:
A common approach involves coupling a halogenated benzoate ester with a functionalized furan derivative. For example, methyl 2-chloro-5-(5-formyl-2-furyl)-4-methoxybenzoate was synthesized via reductive amination using dichloromethane as a solvent, acetic acid as a catalyst, and (R)-1-(4-methylphenyl)ethylamine . To optimize yields:
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution.
- Catalyst screening : Acidic conditions (e.g., acetic acid) stabilize intermediates.
- Temperature control : Reflux conditions (~40–60°C) balance reactivity and side-product formation.
Advanced optimization may involve DOE (Design of Experiments) to assess variable interactions.
Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
The chloro group at position 2 on the benzoate ring acts as an electron-withdrawing group (EWG), directing electrophilic substitution to the para position. The 5-formylfuran moiety introduces conjugation, enhancing π-electron density for nucleophilic attacks. Computational studies (e.g., DFT calculations) can model frontier molecular orbitals to predict regioselectivity in Suzuki-Miyaura couplings, leveraging boronic acid derivatives like (5-formylfuran-2-yl)boronic acid . Contradictions in reactivity may arise from steric hindrance vs. electronic activation, requiring mechanistic validation via kinetic isotope effects or Hammett plots.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : H and C NMR identify substituent positions (e.g., formyl proton at δ 9.6–10.0 ppm; aromatic protons in furan/benzoate rings).
- IR : Stretching frequencies for ester carbonyl (~1740 cm) and formyl groups (~1680 cm) confirm functional groups.
- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H] for CHClO, expected m/z ~278.6) .
Advanced: How can rotational isomerism in the ester group complicate spectral interpretation?
Answer:
The ethyl ester group may exhibit restricted rotation, leading to split signals in NMR for diastereotopic protons. For example, the ethoxy (-OCHCH) protons can show splitting into quartets or doublets in H NMR. Variable-temperature NMR or COSY experiments can resolve these ambiguities by identifying coupling patterns. Contradictory spectral data may arise from solvent polarity or concentration effects, necessitating controlled experimental conditions .
Basic: What cytotoxic profiles of related benzoate esters inform safety protocols for handling this compound?
Answer:
Ethyl benzoate derivatives exhibit cytotoxicity in cell lines (e.g., Hep-2 and lung fibroblasts) at concentrations >100 µM . Safety protocols include:
- PPE : Gloves and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- Waste disposal : Neutralize acidic byproducts before disposal.
Advanced: How can structure-activity relationship (SAR) studies differentiate the cytotoxic contributions of substituents?
Answer:
SAR studies compare analogs (e.g., methyl vs. ethyl esters, chloro vs. fluoro substituents) using in vitro assays (MTT/XTT). For instance:
- Formyl group : Enhances electrophilicity, increasing DNA alkylation potential.
- Chloro group : Augments lipophilicity, improving membrane permeability.
Contradictory cytotoxicity data (e.g., higher toxicity in methyl vs. ethyl esters ) may reflect metabolic stability differences, requiring LC-MS/MS to track intracellular metabolite formation.
Basic: How do positional isomers (e.g., 4- vs. 5-substituted benzoates) affect physicochemical properties?
Answer:
Positional isomers exhibit distinct logP and solubility:
- 5-Substituted analogs : Higher logP due to reduced polarity (e.g., Ethyl 4-(5-formyl-2-furyl)benzoate, logP ~2.8 ).
- 4-Substituted analogs : Improved aqueous solubility from enhanced hydrogen bonding.
HPLC retention times and melting points (e.g., 100–101°C for 5-substituted derivatives ) further differentiate isomers.
Advanced: What computational tools predict the environmental persistence of this compound?
Answer:
QSPR (Quantitative Structure-Property Relationship) models estimate biodegradability and bioaccumulation factors. Key parameters:
- Topological polar surface area (TPSA) : Low TPSA (<80 Ų) suggests high membrane permeability.
- Hydrolysis rate : Ester groups hydrolyze faster under alkaline conditions, modeled via molecular dynamics (MD) simulations.
Contradictions in persistence data may arise from photodegradation pathways, requiring LC-UV studies under simulated sunlight .
Basic: What analytical challenges arise in quantifying trace impurities in this compound?
Answer:
- Byproduct detection : Chlorinated intermediates (e.g., 2-chloro-5-nitrobenzoic acid ) require GC-MS with electron capture detection (ECD).
- Limit of quantification (LOQ) : Achieve <0.1% impurity detection via UPLC with photodiode array (PDA) detectors .
Advanced: How can mechanistic studies resolve contradictions in catalytic efficiency during synthesis?
Answer:
Contradictions in catalytic turnover (e.g., acid vs. base conditions) are addressed via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
